molecular formula C13H10ClN3O3S B12722945 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid CAS No. 84968-79-6

1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid

Cat. No.: B12722945
CAS No.: 84968-79-6
M. Wt: 323.76 g/mol
InChI Key: KXOXTTDQUWVEOB-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is known for its diverse applications in medicinal chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the pyrazole moiety. The final step involves the acylation of the pyrazole ring to introduce the acetic acid group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid
  • 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carboxamide
  • 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-ethyl ester

Uniqueness

1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in medicinal chemistry .

Properties

CAS No.

84968-79-6

Molecular Formula

C13H10ClN3O3S

Molecular Weight

323.76 g/mol

IUPAC Name

2-[2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid

InChI

InChI=1S/C13H10ClN3O3S/c1-6-8(5-11(18)19)12(20)17(16-6)13-15-9-3-2-7(14)4-10(9)21-13/h2-4,16H,5H2,1H3,(H,18,19)

InChI Key

KXOXTTDQUWVEOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=C(S2)C=C(C=C3)Cl)CC(=O)O

Origin of Product

United States

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